molecular formula C10H11F3O2 B6338352 2-Isopropoxy-4-(trifluoromethyl)phenol CAS No. 1243353-40-3

2-Isopropoxy-4-(trifluoromethyl)phenol

Cat. No.: B6338352
CAS No.: 1243353-40-3
M. Wt: 220.19 g/mol
InChI Key: KXYGKTPMFDLHPJ-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C10H11F3O2 and a molecular weight of 220.19 g/mol . This compound is characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a phenol ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-4-(trifluoromethyl)phenol typically involves the reaction of 4-(trifluoromethyl)phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Isopropoxy-4-(trifluoromethyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenol group can form hydrogen bonds with active sites, while the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

  • 2-Isopropoxy-4-methylphenol
  • 2-Isopropoxy-4-chlorophenol
  • 2-Isopropoxy-4-bromophenol

Comparison: 2-Isopropoxy-4-(trifluoromethyl)phenol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher stability and reactivity in certain chemical reactions .

Properties

IUPAC Name

2-propan-2-yloxy-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-6(2)15-9-5-7(10(11,12)13)3-4-8(9)14/h3-6,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYGKTPMFDLHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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